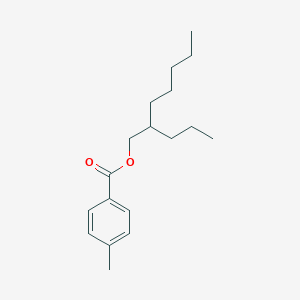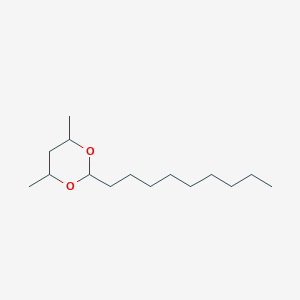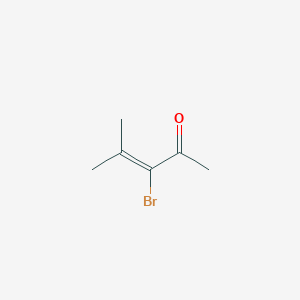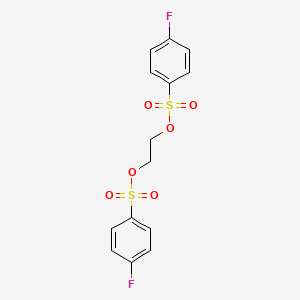
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) is a chemical compound with the molecular formula C14H12F2O6S2. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by the presence of two 4-fluorobenzenesulfonate groups attached to an ethane-1,2-diyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of ethane-1,2-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for ethane-1,2-diyl bis(4-fluorobenzenesulfonate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate groups can be replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The compound can be hydrolyzed to produce ethane-1,2-diol and 4-fluorobenzenesulfonic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with ethane-1,2-diyl bis(4-fluorobenzenesulfonate) include:
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile
Catalysts: Bases like pyridine, triethylamine
Major Products
The major products formed from reactions involving ethane-1,2-diyl bis(4-fluorobenzenesulfonate) depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an ethane-1,2-diyl bis(amine) derivative and 4-fluorobenzenesulfonic acid .
Scientific Research Applications
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethane-1,2-diyl bis(4-fluorobenzenesulfonate) involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The compound’s sulfonate groups are good leaving groups, making it reactive towards nucleophiles. This property is exploited in various chemical and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- Ethane-1,2-diyl bis(4-methylbenzenesulfonate)
- Ethane-1,2-diyl bis(4-chlorobenzenesulfonate)
- Ethane-1,2-diyl bis(4-bromobenzenesulfonate)
Uniqueness
Ethane-1,2-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms in its structure. Fluorine imparts distinct chemical properties, such as increased stability and reactivity, compared to its methyl, chloro, and bromo counterparts. This makes it particularly useful in applications requiring high reactivity and specificity .
Properties
CAS No. |
6278-61-1 |
|---|---|
Molecular Formula |
C14H12F2O6S2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfonyloxyethyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C14H12F2O6S2/c15-11-1-5-13(6-2-11)23(17,18)21-9-10-22-24(19,20)14-7-3-12(16)4-8-14/h1-8H,9-10H2 |
InChI Key |
OLVGNYXEWSUSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


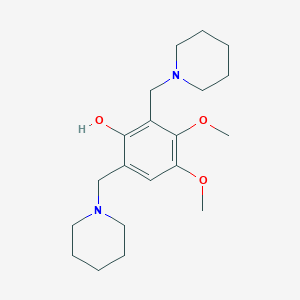
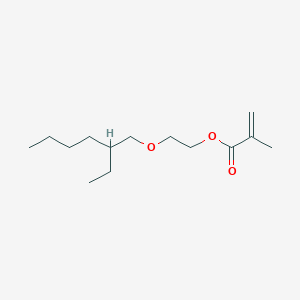
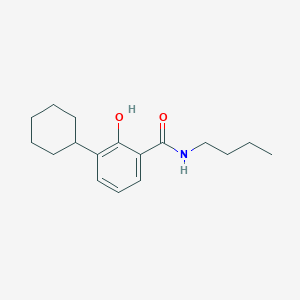
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
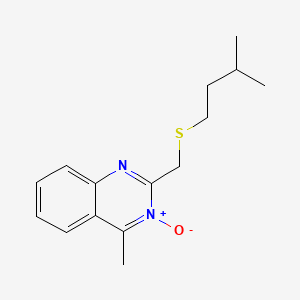
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
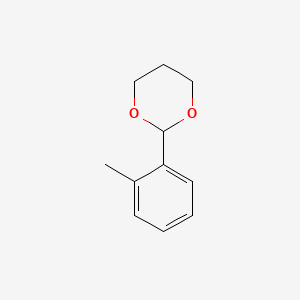
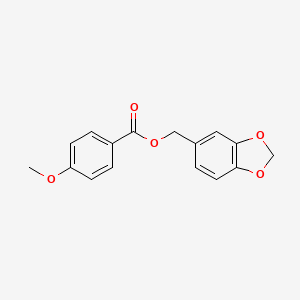
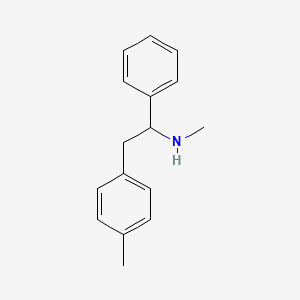
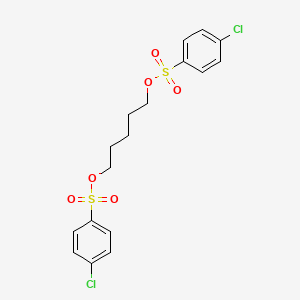
![6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14730119.png)
